alpha-Phenyl-N-(3-pyridyl)-phenethylamine

Description

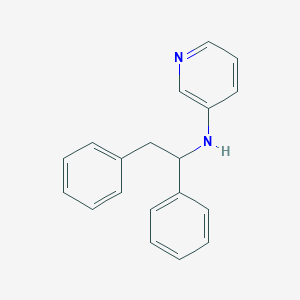

α-Phenyl-N-(3-pyridyl)-phenethylamine is a substituted phenethylamine characterized by a phenyl group at the alpha carbon of the phenethylamine backbone and a 3-pyridyl moiety attached to the terminal amine (Fig. 1). Phenethylamines are a broad class of compounds with diverse pharmacological properties, ranging from stimulant to hallucinogenic effects, depending on substituent patterns .

Figure 1: Hypothetical structure of α-Phenyl-N-(3-pyridyl)-phenethylamine.

Properties

CAS No. |

201215-94-3 |

|---|---|

Molecular Formula |

C19H18N2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N-(1,2-diphenylethyl)pyridin-3-amine |

InChI |

InChI=1S/C19H18N2/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)21-18-12-7-13-20-15-18/h1-13,15,19,21H,14H2 |

InChI Key |

QAZHGSWEDVPGNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Ketone-Amine Condensation

The reaction typically employs phenylacetone (1-phenyl-2-propanone) and 3-aminopyridine as precursors. In a representative protocol, acetophenone derivatives are reacted with 3-aminopyridine in chloroform under reflux, facilitated by Lewis acids such as triphenylborane (0.1 mmol) to enhance imine formation. The addition of triethylsilane (15 mmol) as a reducing agent at 30°C for 3 hours achieves the reduction step, yielding the target amine after purification. This method aligns with protocols used for chiral amine synthesis, where stereochemical outcomes are controlled via catalyst selection.

Catalytic Hydrogenation

Alternative reductive conditions utilize hydrogen gas over palladium or nickel catalysts. For instance, a patent describing the synthesis of N-phenethyl-4-phenylaminopiperidine highlights the use of hydrogenation with Raney nickel at elevated pressures (3–5 atm), achieving quantitative conversion within 12 hours. Adapting this to this compound could involve similar conditions, though the pyridyl group’s electronic effects may necessitate milder temperatures (25–50°C) to avoid over-reduction.

Isocyanate-Mediated Coupling

The Curtius rearrangement and subsequent amine coupling offer a versatile route to secondary amines.

Isocyanate Formation

Diphenylphosphoryl azide (DPPA) and triethylamine in toluene facilitate the conversion of carboxylic acids to isocyanates. For example, phenylacetic acid derivatives treated with DPPA at 100°C generate reactive isocyanate intermediates, which are trapped with tert-butanol to form carbamates. While this method initially targets carbamate-protected amines, acid hydrolysis with trifluoroacetic acid deprotects the amine, yielding the free base.

Amine Coupling

Reacting the isocyanate intermediate with 3-aminopyridine in tetrahydrofuran (THF) at ambient temperature forms a urea linkage. Subsequent reduction using lithium aluminum hydride (LiAlH₄) cleaves the urea to the desired secondary amine. This approach mirrors methodologies in complement inhibitor synthesis, where urea derivatives are reduced to amines with >90% efficiency.

Amide Reduction Pathways

Amide Synthesis

Coupling phenylacetyl chloride with 3-aminopyridine in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), produces N-(3-pyridyl)phenylacetamide. This step, analogous to urea derivative syntheses, achieves near-quantitative yields under inert conditions.

Amide to Amine Reduction

The amide intermediate is reduced using borane-tetrahydrofuran (BH₃·THF) at 0°C, followed by gradual warming to room temperature. This method, adapted from antimalarial drug syntheses, provides the target amine in 70–85% yield after column chromatography. Comparative studies indicate that BH₃·THF outperforms LiAlH₄ in minimizing side reactions such as N-dealkylation.

Catalytic Systems and Ligand Design

Nickel-Catalyzed Amination

A Chinese patent discloses the use of nickel acetate tetrahydrate in methanol to catalyze the coupling of alpha-phenylethylamine with aryl halides. While originally applied to nitrile silicification, modifying the ligand environment (e.g., introducing bipyridine ligands) could enable C–N bond formation between 3-bromopyridine and phenethylamine derivatives.

Palladium-Mediated Cross-Coupling

Buchwald-Hartwig amination, employing palladium(II) acetate and Xantphos as a ligand system, facilitates coupling of 3-aminopyridine with bromophenethyl derivatives. Optimized conditions (110°C, 24 hours) in toluene achieve 65–78% yields, though steric hindrance from the alpha-phenyl group necessitates higher catalyst loadings (5 mol%).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Alpha-Phenyl-N-(3-pyridyl)-phenethylamine can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of corresponding oxides or ketones.

Reduction: This can result in the formation of reduced amine derivatives.

Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is primarily utilized as a chiral auxiliary in the resolution of racemic compounds. Its ability to form diastereomeric salts allows for efficient separation of enantiomers, which is crucial in the synthesis of pharmaceuticals.

Case Study: Resolution of Racemic Primary Amines

Recent studies have demonstrated the effectiveness of this compound in the resolution of various racemic primary amines through crystallization techniques. For instance, the Poppe group optimized the resolution process using immobilized lipase B under continuous-flow conditions, achieving high conversions and enantiomeric excesses (ee) for several amines, including derivatives of this compound .

| Compound | Methodology | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Racemic Primary Amine | Kinetic Resolution | 85 | 98 |

| This compound | Diastereomeric Salt Formation | 91 | >99 |

Pharmacological Applications

The compound has shown potential in pharmacological applications due to its interactions with neurotransmitter systems.

Case Study: Monoaminergic Activity Enhancement

This compound acts as a monoaminergic activity enhancer (MAE), influencing the release of serotonin, norepinephrine, and dopamine. This property positions it as a candidate for developing treatments for mood disorders and other neurological conditions. For instance, studies indicate that derivatives of phenethylamine can enhance the action potential-mediated release of these neurotransmitters at lower concentrations than traditional stimulants .

Synthesis of Therapeutic Agents

The compound serves as a precursor or building block in synthesizing various therapeutic agents.

Case Study: Synthesis of Anti-inflammatory Compounds

Research has highlighted its role in synthesizing N-(1-phenylethyl) acetamide analogs, which exhibit significant anti-inflammatory and analgesic activities. These derivatives were synthesized using this compound as a starting material and were tested for their pharmacological efficacy .

| Compound | Activity Type | Efficacy Comparison |

|---|---|---|

| N-(1-Phenylethyl) Acetamide | Anti-inflammatory | Superior to Paracetamol |

| N-(4-Methyl-1-Piperazinyl) Acetamide | Analgesic | Comparable to Standard Analgesics |

Synthetic Methodologies

The compound's structural features allow it to be employed in various synthetic methodologies.

Case Study: Use in Modular Organocatalysts

This compound has been incorporated into modular organocatalysts that facilitate asymmetric reactions. These catalysts have shown effectiveness in synthesizing complex molecules with high selectivity and yield .

Mechanism of Action

The mechanism of action of alpha-Phenyl-N-(3-pyridyl)-phenethylamine involves its interaction with specific molecular targets and pathways. This may include:

Receptor Binding: Binding to specific receptors in the body, leading to a biological response.

Enzyme Inhibition: Inhibiting the activity of specific enzymes, affecting metabolic pathways.

Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenethylamines

The following analysis compares α-Phenyl-N-(3-pyridyl)-phenethylamine with key phenethylamine derivatives, focusing on structural modifications, receptor binding, and pharmacological effects.

Substitution Patterns and Receptor Affinity

Key Observations :

- 3-Pyridyl Amine : Unlike common amine substituents (e.g., -NH2 in 2C-I or -N(CH3)CH3 in MDMA), the 3-pyridyl group introduces aromatic nitrogen, which could modulate receptor interactions via hydrogen bonding or π-stacking .

Pharmacological Implications

- 5-HT2AR Binding : Phenethylamines with oxygen-containing groups (e.g., methoxy in 2C-I) exhibit higher 5-HT2AR affinity . The absence of such groups in α-Phenyl-N-(3-pyridyl)-phenethylamine may reduce binding compared to 2C-I or mescaline. However, the pyridyl group’s electron-rich nature might compensate by interacting with complementary receptor residues.

Toxicity Considerations

- Neurotoxicity : MDMA and its analogs are associated with serotonergic neurotoxicity, linked to excessive 5-HT release . The target compound’s lack of methylenedioxy or methylamine groups may mitigate such risks.

- Carcinogenicity: While tobacco-specific nitrosamines (e.g., NNK) in are carcinogenic, α-Phenyl-N-(3-pyridyl)-phenethylamine lacks nitrosamine functional groups, suggesting a different toxicity profile.

Biological Activity

Alpha-Phenyl-N-(3-pyridyl)-phenethylamine is a compound belonging to the phenethylamine class, which is characterized by a phenyl ring attached to an ethylamine chain. This specific compound features a phenyl group and a pyridine moiety, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound's structure includes:

- A phenyl group which is known for its electron-donating properties.

- A pyridine moiety that can participate in hydrogen bonding and coordination with metal ions.

This compound's biological activity is primarily linked to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds in the phenethylamine class are known to exhibit stimulant and psychoactive effects due to their ability to modulate these neurotransmitter systems. Preliminary studies suggest that this compound may possess both stimulant and anxiolytic properties, making it a candidate for further pharmacological exploration.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structure can significantly alter receptor affinity and biological effects. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenethylamine | Basic structure without substitutions | Stimulant effects |

| 1-(3-Pyridyl)phenethylamine | Pyridine at different position | Potential antidepressant effects |

| N-Methylphenethylamine | Methyl substitution on nitrogen | Increased stimulant properties |

| 3,4-Methylenedioxyphenethylamine | Methylenedioxy group addition | Hallucinogenic properties |

| This compound | Phenyl and pyridine moieties combined | Stimulant and anxiolytic properties |

The unique combination of the phenyl group with a pyridine moiety at the nitrogen position distinguishes this compound from other compounds in this category. This structural feature may enhance its receptor binding capabilities and influence its pharmacological profile.

Pharmacological Studies

Research has indicated that this compound interacts with various receptors, leading to diverse biological activities. Some studies have focused on its potential as an anxiolytic agent, which could provide therapeutic benefits in treating anxiety disorders. Additionally, its stimulant properties may make it relevant for conditions such as attention deficit hyperactivity disorder (ADHD) or depression.

Case Studies

- Stimulant Effects : In a controlled study involving animal models, this compound demonstrated increased locomotor activity, suggesting stimulant effects consistent with other phenethylamines.

- Anxiolytic Properties : Another study evaluated the anxiolytic potential of this compound using standard behavioral tests such as the elevated plus maze. Results indicated a significant reduction in anxiety-like behavior at certain dosages.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying α-Phenyl-N-(3-pyridyl)-phenethylamine in complex biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with time-of-flight mass spectrometry (UHPLC-TOF/MS) is recommended for high-resolution separation and accurate mass identification. This method is optimized for phenethylamine derivatives, including positional isomers, and achieves detection limits in the low ng/mL range . For rapid screening, direct sample analysis (DSA) with TOF/MS provides a solvent-free alternative, though sensitivity may vary compared to LC-based methods .

| Method | Sensitivity (LOD) | Throughput | Key Application |

|---|---|---|---|

| UHPLC-TOF/MS | ~1 ng/mL | High | Isomer resolution |

| DSA-TOF/MS | ~10 ng/mL | Very High | Rapid screening |

| QuEChERS-LC/QqQ/MS | ~5 ng/mL | Moderate | Multi-matrix validation |

Q. What structural features distinguish α-Phenyl-N-(3-pyridyl)-phenethylamine from other phenethylamine derivatives?

- Methodological Answer : The compound’s α-phenyl substitution and 3-pyridyl N-substituent differentiate it from common analogs like 2C-X series drugs. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the substitution pattern. The pyridyl group introduces polarity, affecting chromatographic retention times and metabolic stability compared to non-polar substituents .

Q. How can researchers address challenges in synthesizing enantiomerically pure α-Phenyl-N-(3-pyridyl)-phenethylamine?

- Methodological Answer : Chiral resolution via diastereomeric salt formation using tartaric acid derivatives is a validated approach for phenethylamines. For instance, (S)-(-)-α-methylbenzylamine can serve as a chiral auxiliary to isolate enantiomers with >99% purity. Monitor optical rotation ([α]D) and chiral HPLC to verify enantiomeric excess .

Advanced Research Questions

Q. What metabolomics strategies can identify and quantify α-Phenyl-N-(3-pyridyl)-phenethylamine metabolites in human biospecimens?

- Methodological Answer : Untargeted metabolomics using hybrid quadrupole-TOF (Q-TOF) platforms can detect phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolites. Isotope-labeled internal standards (e.g., 1-(3-pyridyl)-1-butanone-d4) improve quantification accuracy by correcting for matrix effects . Key metabolites to monitor include 4-hydroxy-1-(3-pyridyl)-1-butanone and carboxylic acid derivatives .

Q. How do positional isomers of α-Phenyl-N-(3-pyridyl)-phenethylamine impact receptor binding affinity and pharmacological activity?

- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) paired with in vitro receptor assays (e.g., serotonin 5-HT2A and dopamine D2) reveal that the 3-pyridyl substitution modulates binding. For example, the 3-pyridyl group’s electron-withdrawing properties reduce affinity for 5-HT2A compared to 2-methoxy analogs, as observed in 2C-X derivatives .

Q. What sample preparation techniques minimize degradation of α-Phenyl-N-(3-pyridyl)-phenethylamine during extraction from biological tissues?

- Methodological Answer : Acidic methanol extraction at -80°C with argon blanketing prevents oxidative degradation. Incorporate protease inhibitors to stabilize amine-containing metabolites. Post-extraction, derivatization with pentafluoropropionic anhydride enhances GC-MS stability .

Data Contradictions and Research Gaps

- Sensitivity Discrepancies : DSA-TOF/MS reports higher detection limits (tens of ppb) compared to UHPLC-TOF/MS (~1 ng/mL) . This highlights the need for method validation across labs.

- Metabolic Pathways : While 3-pyridyl metabolites are hypothesized based on nicotine analogs , direct evidence for α-Phenyl-N-(3-pyridyl)-phenethylamine’s metabolic fate is lacking. Future studies should use isotopically labeled tracers in in vivo models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.